molecular formula C17H13NO5 B293229 2-(2-Furoylamino)benzyl 2-furoate

2-(2-Furoylamino)benzyl 2-furoate

Cat. No.: B293229
M. Wt: 311.29 g/mol
InChI Key: VXUSHQPOHKUXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furoylamino)benzyl 2-furoate is a bifunctional aromatic ester featuring a benzyl group esterified with 2-furoic acid and a 2-furoylamino substituent at the 2-position of the benzyl ring. Its structure combines a furoate ester moiety and a furoylamide group, which may confer unique physicochemical properties.

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate

InChI

InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19)

InChI Key

VXUSHQPOHKUXAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound 2-chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate () serves as a key structural analog for comparison. Below is a detailed analysis of their differences and hypothesized properties:

Structural Differences

Feature 2-(2-Furoylamino)benzyl 2-Furoate 2-Chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate
Ester backbone 2-Furoate (heterocyclic ester) Benzoate (aromatic ester)
Benzyl substituents Unsubstituted benzyl 2-Chloro, 4-nitro substituents
Molecular formula Hypothesized: C₁₇H₁₃NO₅ C₁₉H₁₃ClN₂O₆
Molecular weight ~323.29 g/mol (estimated) 400.77 g/mol

Hypothesized Property Comparisons

Solubility
  • The chloro and nitro groups in the analog increase molecular weight and introduce polar but electron-withdrawing effects, likely reducing solubility in polar solvents (e.g., water) compared to the main compound .
  • The main compound’s furoate ester and lack of bulky substituents may enhance solubility in organic solvents like dichloromethane.
Chemical Stability
  • The nitro group in the analog may enhance electrophilicity, making it more reactive in substitution or redox reactions.

Research Implications

  • The analog’s nitro and chloro groups may make it a candidate for further studies in antibacterial or electrophilic agent development .

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